Acetamide Linker vs. Thioacetamide Linker: Impact on KCC2 Inhibitory Activity
The target compound's acetamide linker (N-C(=O)-C) is a key structural differentiator from the thioacetamide linker (S-C(=O)-C) in VU0240551, the only closely related compound with published biological activity. VU0240551 inhibits the neuronal K-Cl cotransporter KCC2 with an IC50 of 568 nM [1]. The oxygen-to-sulfur substitution in the linker region is expected to alter hydrogen-bonding patterns with the target protein, as carbonyl oxygen in amides is a stronger hydrogen bond acceptor than sulfur in thioethers. Additionally, thioethers are more susceptible to oxidative metabolism (S-oxidation) compared to amides, potentially resulting in different metabolic stability profiles [2]. The target compound has no published KCC2 activity data, but the single-atom linker difference provides a rational basis for selecting this compound over VU0240551 for experiments where the thioether moiety is undesirable.
| Evidence Dimension | KCC2 inhibitory activity (IC50) and linker chemistry |
|---|---|
| Target Compound Data | No published KCC2 activity data; contains an acetamide linker (N-C(=O)-C) |
| Comparator Or Baseline | VU0240551 (CAS 893990-34-6): IC50 = 568 nM against KCC2; contains a thioacetamide linker (S-C(=O)-C) |
| Quantified Difference | Single atom substitution (O in target vs. S in comparator) in the linker; activity difference unquantified |
| Conditions | K+ uptake assay in KCC2-overexpressing HEK293 cells (comparator data) |
Why This Matters
For ion transport studies or chemical probe development, the acetamide linker in the target compound provides a chemically distinct alternative to the thioether-containing VU0240551, enabling exploration of linker-dependent pharmacology.
- [1] Bertin Bioreagent. VU0240551 Product Datasheet. IC50 = 568 nM for KCC2. View Source
- [2] Testa B, Krämer SD. The biochemistry of drug metabolism--an introduction: part 4. Reactions of conjugation and their enzymes. Chem Biodivers. 2008 Nov;5(11):2171-336. View Source
